N-(4-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide
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Overview
Description
N-(4-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes a 4-chlorophenyl group, a 2-methyl group, and a 5-nitro group attached to the benzenesulfonamide core
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide can be achieved through several methods. One common synthetic route involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods may involve the use of more scalable and cost-effective processes. For example, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture has been investigated as a method for producing N-(4-chlorophenyl)benzenesulfonamide . This method offers advantages in terms of environmental sustainability and efficiency.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the nitro group can yield corresponding amines. This reaction is typically carried out using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group can lead to the formation of N-(4-chlorophenyl)-2-methyl-5-aminobenzenesulfonamide.
Scientific Research Applications
N-(4-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the acylation of amines.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the medicinal applications of this compound includes its potential use as a drug candidate for treating various diseases.
Industry: In industrial applications, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating caspases and disrupting the cell cycle . The compound’s antimicrobial activity may result from its ability to interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)benzenesulfonamide: This compound lacks the nitro and methyl groups, which may result in different reactivity and biological activity.
N-(4-bromophenyl)benzenesulfonamide: The substitution of chlorine with bromine can affect the compound’s chemical properties and reactivity.
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide: This compound lacks the methyl group, which may influence its chemical behavior and applications.
Properties
CAS No. |
87316-94-7 |
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Molecular Formula |
C13H11ClN2O4S |
Molecular Weight |
326.76 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-2-7-12(16(17)18)8-13(9)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3 |
InChI Key |
VGVPTXQESWKFJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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